

Methyl 2-amino-5-bromo-4-chlorobenzoate

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-amino-5-bromo-4-chlorobenzoate

Cat. No.: B1395880

[Get Quote](#)

An In-Depth Technical Guide to **Methyl 2-amino-5-bromo-4-chlorobenzoate**: Properties, Synthesis, and Applications

Introduction

Methyl 2-amino-5-bromo-4-chlorobenzoate is a halogenated anthranilate derivative that serves as a crucial and versatile building block in modern organic synthesis. Its unique substitution pattern—featuring amino, methyl ester, bromo, and chloro groups on a benzene ring—provides multiple reactive sites for chemical modification. This structural complexity makes it a valuable intermediate in the synthesis of complex target molecules, particularly in the fields of pharmaceutical and agrochemical development. This guide provides a comprehensive overview of its chemical properties, logical synthetic routes, and significant applications, tailored for researchers and professionals in drug discovery and chemical development.

Physicochemical and Structural Properties

The precise arrangement of functional groups and halogen atoms in **Methyl 2-amino-5-bromo-4-chlorobenzoate** dictates its reactivity and physical characteristics. These properties are fundamental for its use in further synthetic transformations, influencing reaction conditions, solubility, and purification strategies.

The molecular formula of the compound is C₈H₇BrCINO₂.[\[1\]](#) Its molecular weight is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization. The calculated molecular weight is approximately 264.50 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Core Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrCINO ₂	[1] [3]
Molecular Weight	264.50 g/mol	[1] [2] [3]
Appearance	Solid	[1]
InChI	InChI=1S/C8H7BrCINO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3	[1]
InChI Key	ZPXIVPLXMVFFKP-UHFFFAOYSA-N	[1]
Boiling Point	344 °C at 760 mmHg	[4]
Density	1.676 g/cm ³	[4]
Flash Point	161.9 °C	[4]

The structure contains a nucleophilic amino group and an electrophilic ester group, while the halogen atoms provide sites for cross-coupling reactions or can serve to modulate the electronic properties and lipophilicity of derivative compounds.

Caption: 2D Structure of **Methyl 2-amino-5-bromo-4-chlorobenzoate**.

Retrosynthetic Analysis and Synthesis Pathway

From a synthetic standpoint, the molecule can be constructed from simpler, commercially available precursors. A logical retrosynthetic approach involves disconnecting the ester and halogen functionalities, pointing towards a substituted anthranilic acid as a key intermediate. The synthesis generally involves a multi-step process that requires careful control of regioselectivity.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocol: A Plausible Synthetic Route

A feasible synthesis begins with 4-chloroanthranilic acid, proceeds through regioselective bromination, and concludes with esterification.

Step 1: Bromination of 4-Chloroanthranilic Acid

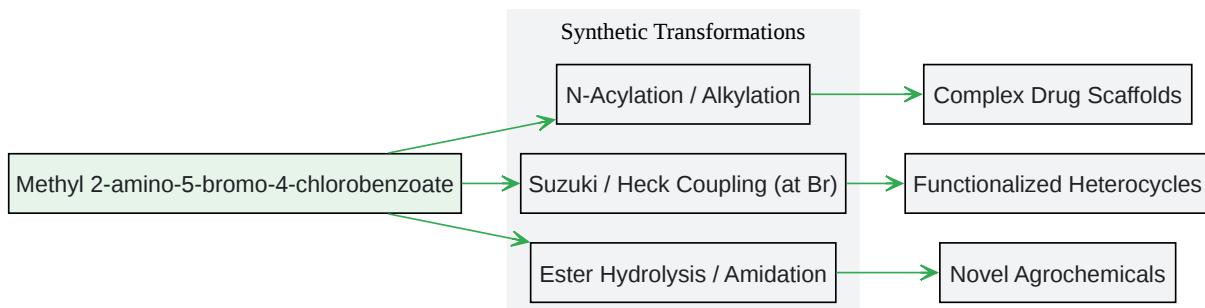
The introduction of a bromine atom onto the 4-chloroanthranilic acid ring is a critical step. The amino group is an activating ortho-, para-director. Since the para position is blocked by the chlorine atom, bromination is directed to the ortho position (position 3) or the second ortho position (position 5). Steric hindrance from the adjacent carboxylic acid group at position 1 and the chlorine at position 4 favors substitution at the less hindered position 5.

- Materials: 4-chloroanthranilic acid, N-Bromosuccinimide (NBS), Acetonitrile (solvent).
- Procedure:
 - Dissolve 4-chloroanthranilic acid in acetonitrile in a round-bottom flask protected from light.
 - Cool the solution to 0-5°C in an ice bath.
 - Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature. The use of NBS is preferable to liquid bromine for milder conditions and improved handling.
 - Allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.
 - Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

- Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The resulting crude 2-amino-5-bromo-4-chlorobenzoic acid can be purified by recrystallization.

Step 2: Fischer Esterification

The final step is the conversion of the carboxylic acid to a methyl ester. The Fischer esterification is a classic and cost-effective method for this transformation.


- Materials: 2-amino-5-bromo-4-chlorobenzoic acid, Methanol (reagent and solvent), Sulfuric acid (catalyst).
- Procedure:
 - Suspend the 2-amino-5-bromo-4-chlorobenzoic acid in an excess of methanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid while cooling the mixture.
 - Heat the mixture to reflux for 4-6 hours. The reaction is an equilibrium, and using a large excess of methanol drives it towards the product.
 - After cooling, neutralize the mixture carefully with a saturated solution of sodium bicarbonate.
 - Extract the product into an organic solvent like dichloromethane.
 - Wash the organic layer with water and brine, then dry and evaporate the solvent to yield the crude **Methyl 2-amino-5-bromo-4-chlorobenzoate**.
 - Purify the final product via column chromatography or recrystallization.

Core Applications in Research and Development

Methyl 2-amino-5-bromo-4-chlorobenzoate is not typically an end-product but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups, allowing for sequential and selective chemical modifications.

Pharmaceutical Synthesis

In drug discovery, this molecule serves as a scaffold for building more complex Active Pharmaceutical Ingredients (APIs). The amino group can be acylated, alkylated, or transformed into a diazonium salt for further reactions. The bromo and chloro substituents are ideal handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility is crucial for generating libraries of compounds for structure-activity relationship (SAR) studies. For instance, related halogenated aminobenzoic acids are precursors in the synthesis of drugs like the anti-diabetic agent Dapagliflozin.^[5]

[Click to download full resolution via product page](#)

Caption: Role as a versatile synthetic intermediate.

Agrochemical Industry

Similar to its role in pharmaceuticals, this compound is a valuable precursor for developing new crop protection agents.^[6] The halogenated aromatic core is a common feature in many active agrochemical ingredients. By modifying the functional groups, chemists can fine-tune the biological activity, environmental persistence, and target specificity of new herbicides, fungicides, or insecticides.^{[6][7]}

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **Methyl 2-amino-5-bromo-4-chlorobenzoate** is essential. It should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

- Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[3][4]
- Hazards: While specific toxicity data is limited, related aromatic amines and halogenated compounds can be irritants to the skin, eyes, and respiratory system.

Conclusion

Methyl 2-amino-5-bromo-4-chlorobenzoate is a synthetically valuable intermediate whose importance lies in the strategic placement of its multiple reactive functional groups. Its molecular weight of 264.50 g/mol and well-defined structure make it a reliable starting point for complex multi-step syntheses. For researchers in medicinal and agrochemical chemistry, this compound offers a robust platform for creating novel molecules with tailored biological activities, underscoring its role as a key enabler of innovation in chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-amino-5-bromo-4-chlorobenzoate | CymitQuimica [cymitquimica.com]
- 2. Methyl 5-Amino-2-bromo-4-chlorobenzoate | C8H7BrClNO2 | CID 46739482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. lookchem.com [lookchem.com]
- 5. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 6. nbinno.com [nbino.com]
- 7. Methyl 4-amino-5-bromo-2-chlorobenzoate [myskinrecipes.com]

- To cite this document: BenchChem. [Methyl 2-amino-5-bromo-4-chlorobenzoate molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1395880#methyl-2-amino-5-bromo-4-chlorobenzoate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com